Pyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is classified as a pyrazinone derivative, characterized by the presence of a pyrrole and a pyrazine ring fused together. This compound has been studied for its biological activities, particularly as an inhibitor of various kinases, including PIM kinases, which are implicated in cancer progression.
Pyrrolo[1,2-a]pyrazin-1(2H)-one can be derived from various synthetic routes that involve the modification of pyrrole and pyrazine structures. The compound falls under the category of heterocyclic compounds, which are compounds that contain atoms of at least two different elements in a ring structure. Its classification as a pyrazinone indicates it contains a carbonyl group (C=O) adjacent to a nitrogen atom within the ring system.
The synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one can be achieved through several methodologies:
Pyrrolo[1,2-a]pyrazin-1(2H)-one features a bicyclic structure comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring. The molecular formula is , with the following structural characteristics:
Pyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for Pyrrolo[1,2-a]pyrazin-1(2H)-one primarily involves its role as an inhibitor of PIM kinases. These kinases are involved in cell proliferation and survival pathways:
Pyrrolo[1,2-a]pyrazin-1(2H)-one exhibits several notable physical and chemical properties:
Pyrrolo[1,2-a]pyrazin-1(2H)-one is primarily explored for its potential applications in:
The systematic IUPAC name for the parent compound is 2H-pyrrolo[1,2-a]pyrazin-1-one, with the chemical formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. Its canonical SMILES representation is C1=CN2C=CNC(=O)C2=C1, precisely defining the connectivity of atoms within the bicyclic system. The InChI key (LFASPBCAVCUZES-UHFFFAOYSA-N) provides a unique molecular identifier essential for database searches and chemical informatics [1] [10].
Structurally, this heterocycle features a fused [6-5] bicyclic system with a pyrrole ring fused to a partially reduced pyrazinone moiety. The molecule adopts a planar conformation in the solid state, as confirmed through X-ray crystallographic studies of protein-ligand complexes. This planarity facilitates π-π stacking interactions with aromatic residues in biological targets. The carbonyl group at position 1 and the annular nitrogen atoms create multiple hydrogen-bonding sites, serving as key pharmacophoric elements in target recognition [7].
Table 1: Fundamental Structural and Chemical Properties of Pyrrolo[1,2-a]pyrazin-1(2H)-one
Property | Value/Specification |
---|---|
Molecular Formula | C₇H₆N₂O |
Molecular Weight | 134.14 g/mol |
Density | 1.33 g/cm³ |
SMILES | C1=CN2C=CNC(=O)C2=C1 |
InChI Key | LFASPBCAVCUZES-UHFFFAOYSA-N |
Hazard Classifications | Acute Tox. 4 Oral - Skin Sens. 1 |
Storage Class | 11 - Combustible Solids |
The compound exists predominantly in the keto form rather than the enol tautomer due to the stability conferred by aromaticity in the pyrazine ring. This tautomeric preference influences both its physicochemical behavior and biological interactions. Crystallographic studies of PIM1 kinase complexes reveal that derivatives maintain the bicyclic core's planarity when bound to biological targets, with substituents adopting orientations complementary to enzyme binding pockets [7].
The pyrrolo[1,2-a]pyrazinone core first gained scientific prominence as a structural motif in biologically active marine natural products. Notably, it constitutes the core architecture of several pharmacologically significant alkaloids isolated from the Agelasidae sponge family, including dibromophakellin and longamide B. These marine-derived compounds exhibit a remarkable spectrum of bioactivities, ranging from cytotoxic and immunosuppressive properties to potent antibacterial effects against Gram-positive pathogens [4].
Table 2: Natural Products Containing the Pyrrolo[1,2-a]pyrazinone Core
Natural Compound | Source | Reported Bioactivities |
---|---|---|
Dibromophakellin | Agelasidae sponges | Cytotoxic, immunosuppressive |
Longamide B | Agelasidae sponges | Antibacterial, enzyme inhibition |
Peramine | Neotyphodium fungi | Anti-insect defensive alkaloid |
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Exiguobacterium indicum | Anti-quorum sensing, anti-biofilm |
Another significant natural derivative, peramine, was identified from endophytic fungi of the genus Neotyphodium, where it functions as an anti-insect defensive alkaloid, protecting host plants against herbivorous insects through neurological effects. More recently, microbial metabolites containing this scaffold have been discovered, exemplified by 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione isolated from the rhizosphere bacterium Exiguobacterium indicum SJ16. This compound demonstrates potent anti-quorum sensing activity against Pseudomonas aeruginosa, attenuating biofilm formation and virulence factor production without antibacterial effects, suggesting an ecological role in microbial competition [4] [8].
The structural diversity of these natural derivatives primarily arises from substituent variations on the pyrrole and pyrazine rings, including halogenation, alkylation, and benzyl group incorporation. These naturally occurring analogs provided the initial inspiration for synthetic exploration of this heterocyclic system in medicinal chemistry programs, highlighting its potential as a privileged scaffold for drug discovery [4].
The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a highly versatile template in drug discovery due to its balanced physicochemical properties and diverse target engagement capabilities. Its moderate logP values (predicted ~1.8) and molecular weight below 300 Da for simple derivatives make it an attractive fragment in fragment-based drug discovery. The scaffold's synthetic accessibility allows for efficient derivatization, enabling rapid exploration of structure-activity relationships [5] [6].
In kinase inhibitor development, the scaffold serves as an effective ATP-mimetic component due to its ability to form multiple hydrogen bonds with kinase hinge regions. For instance, derivatives such as (4S)-4-(2-aminoethyl)-6-phenyl-7-[3-(trifluoromethyloxy)phenyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one demonstrate potent inhibition of PIM kinases, as evidenced by crystallographic studies showing the compound bound within the ATP-binding site of PIM1 kinase (PDB ID: 7ZUN). The planar bicyclic core forms van der Waals contacts with hydrophobic residues, while substituents extend into adjacent binding pockets [7].
Beyond oncology, this scaffold demonstrates remarkable target versatility. The 7-amino substituted derivatives act as potent poly(ADP-ribose) polymerase (PARP) inhibitors, with compound 7m (3-nitro derivative) exhibiting IC₅₀ values of 12.5 μM against Panc-1 pancreatic cancer cells, surpassing the efficacy of established chemotherapeutic agent etoposide. These compounds induce apoptosis through caspase-3 activation and promote sub-G₁ phase arrest, confirming DNA fragmentation as a mechanism of action. In neuropharmacology, specific analogs function as mGluR1 and vasopressin receptor antagonists, while others show promise as bromodomain and extra-terminal (BET) inhibitors. The discovery of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as BET inhibitors with exceptional selectivity profiles (∼1500-fold selectivity for BRD4(1) over EP300) highlights the scaffold's potential in epigenetic cancer therapy [5] [6].
Table 3: Therapeutic Applications of Pyrrolo[1,2-a]pyrazinone Derivatives
Therapeutic Area | Derivative Features | Biological Activity |
---|---|---|
Oncology (Kinase Inhibition) | 8-Methyl substitution | BET bromodomain inhibition (TGI 99.7%) |
Oncology (DNA Repair) | 7-Amino, 3-nitro substituents | PARP inhibition (IC₅₀ = 12.5 μM) |
Anti-infectives | 3-Benzyl-hexahydro derivatives | Anti-quorum sensing, biofilm inhibition |
Neurology/Endocrinology | Specific side chain modifications | mGluR1 and vasopressin receptor antagonism |
Synthetic methodologies continue to evolve, with recent advances including iodolactonization strategies and multicomponent reactions enabling efficient construction of complex derivatives. The development of stereoselective syntheses for chiral derivatives (e.g., 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones) has been particularly valuable for optimizing target selectivity and pharmacokinetic properties. These synthetic advances, combined with the scaffold's demonstrated biological relevance, ensure its continued importance in heterocyclic chemistry and drug discovery programs addressing diverse therapeutic areas [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7